![molecular formula C20H15BrN2O4S B2373532 4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922009-90-3](/img/structure/B2373532.png)
4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Description
The compound “4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a chemical compound used in scientific research. It is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . Its versatility allows for diverse applications, enhancing studies in various fields.
Scientific Research Applications
Dopamine D2 Receptor Antagonism
This compound exhibits selective inhibition of the Dopamine D2 receptor. It belongs to the class of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives. Researchers have explored its potential use in treating central nervous system disorders, including:
Chemical Intermediates
4-Bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide serves as a chemical intermediate. It contributes to the synthesis of other compounds, such as 4-bromophenyl azide, 4-bromonitrosobenzene, N-(4-bromophenyl)-4-methylbenzenesulfonamide, and ethyl 4-(4-(4-methylphenylsulfonamido)phenyl)butanoate. Additionally, it plays a role in surface functionalization of carbon nanotubes via preparation of 4-bromo benzenediazonium derivatives .
properties
IUPAC Name |
4-bromo-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4S/c1-23-17-4-2-3-5-19(17)27-18-11-8-14(12-16(18)20(23)24)22-28(25,26)15-9-6-13(21)7-10-15/h2-12,22H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFNYMCURPJORO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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